Crustacean Cardioactive Peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

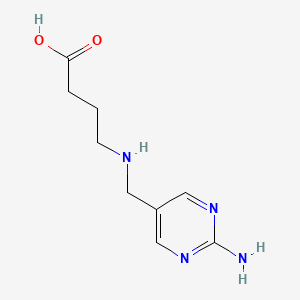

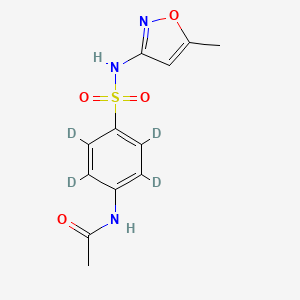

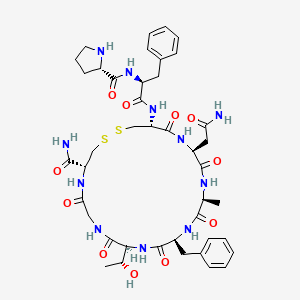

Crustacean Cardioactive Peptide (CCAP) is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH2 (ProPheCysAsnAlaPheTyrGlyCys-NH2) and a disulfide bridge between Cys3 and Cys9 . It is found in crustaceans and insects where it behaves as a cardioaccelerator, neuropeptide transmitter for other areas of the nervous system, and a hormone . CCAP was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it has a role in regulating heartbeat .

Synthesis Analysis

CCAP is derived from a precursor and is involved in a variety of physiological processes in arthropods . The Cragi-CCAPR1 and Cragi-CCAPR2 genes were expressed in various adult tissues and are both most expressed in the gills . Cragi-CCAP precursor transcripts are higher in the VG, the labial palps, and the gills .Molecular Structure Analysis

CCAP is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH2 (ProPheCysAsnAlaPheTyrGlyCys-NH2) and a disulfide bridge between Cys3 and Cys9 .Chemical Reactions Analysis

CCAP has been shown to regulate a variety of biological activities such as neuronal modulation in the stomatogastric ganglion in the crab, hindgut contraction in the Vietnamese stick insect Baculum extradentatum, and midgut activity in the cockroach Periplaneta americana .Physical And Chemical Properties Analysis

CCAP is a cyclic nonapeptide, which means it is a peptide consisting of nine amino acids and has a cyclic structure . It is highly conserved and amidated .Scientific Research Applications

Cardioacceleration in Drosophila : CCAP has been observed to increase heart rates in Drosophila both in vivo and in vitro, with varying effects across developmental stages. This indicates that CCAP's role in cardiac signaling is modulated and developmentally regulated in Drosophila (Nichols et al., 1999).

Effects on Heart Rate in Crabs : In the crab Cancer magister, CCAP and related peptides demonstrated cardioinhibitory effects in whole animals, despite being cardioexcitatory in semi-isolated hearts. This suggests a complex role for CCAP in invertebrate cardiovascular regulation (McGaw et al., 1995).

Widespread Presence in Arthropods : CCAP is a highly conserved and ubiquitous neuropeptide in arthropods, playing central roles in increasing heartbeats, initiating ecdysis behavior, and stimulating digestive enzyme activity (Z̆itn̆an & Daubnerová, 2016).

Physiological Effects in Rhodnius prolixus : In Rhodnius prolixus, CCAP was found to increase the frequency of the heartbeat and stimulate hindgut contractions, indicating its multifunctional role in insect physiology (Lee & Lange, 2011).

Influence on Motility in Crayfish : CCAP enhances the motility of the isolated hindgut in crayfish, suggesting its dual function as a neurotransmitter and neurohormone in crustaceans (Stangier & Keller, 1990).

Modulation of Cardiac Performance in Shore Crab : In Carcinus maenas, CCAP increased cardiac output mainly by raising heart rate and to a lesser extent, stroke volume. This supports the hypothesis that CCAP plays a physiological role in modulating cardiac output in crustaceans (Wilkens & Mercier, 1993).

Role in Ecdysis and Muscle Contractions : CCAP's actions on a variety of muscles, including heart and leg muscles, have been observed in different insect species, indicating its role in neurotransmitter or neurohormonal actions (Lehman et al., 1993).

Peptide Structure and Potency : An unusual form of CCAP from Carcinus maenas was isolated, with a unique sequence showing high activity on crab heart preparations. This highlights the diversity of CCAP's structure and potency across species (Stangier et al., 1987).

Diversification and Evolutionary Significance : Research on conoCAP-a, a peptide related to CCAP from Conus villepinii, indicates that CCAP-like peptides have a wide range of functions, including opposite cardiac effects in different species. This highlights the evolutionary diversification and functional variability of CCAP-related peptides (Möller et al., 2010).

Mechanism of Action

- It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it regulates heartbeat .

- In the crab Cancer borealis, CCAP controls food passage through the foregut by modulating pyloric rhythm, facilitating digestion and blood flow .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAKWTJOHSDJOA-HNGYRCOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N11O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)